molecular formula C11H13BrN2O2 B2990426 Methyl (5-bromopyridin-2-yl)prolinate CAS No. 1415655-80-9

Methyl (5-bromopyridin-2-yl)prolinate

Cat. No. B2990426
CAS RN: 1415655-80-9
M. Wt: 285.141
InChI Key: SMFIJFBQKQYWCY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl (5-bromopyridin-2-yl)prolinate” consists of a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with a prolinate group . The InChI code for this compound is 1S/C8H8BrNO2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, bromination reactions of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) have been studied. The bromination reaction of MPE was found to be a typical reaction initiated by free radicals .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow to brown solid or liquid . It has a molecular weight of 285.141. The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

  • Stem Cell Research and Differentiation Therapy:

    • Neural stem cells exposed to BrdU, a substance related to Methyl (5-bromopyridin-2-yl)prolinate, show a loss of global DNA methylation and undergo astrocytic differentiation. This suggests potential applications in stem cell research and differentiation therapy in oncology (Schneider & d’Adda di Fagagna, 2012).
  • Chemical Synthesis and Biological Activity:

    • A study described the synthesis of novel pyridine derivatives, including those related to this compound, through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives have potential applications in organic chemistry and as candidates for biological activities, such as anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
  • DNA Methylation Studies:

    • Research on bromodeoxyuridine (related to this compound) showed that its incorporation into DNA does not affect the 5-methylcytosine content, which is significant for understanding DNA methylation processes in cancer and other diseases (Singer et al., 1977).
  • Material Science and Organic Synthesis:

    • The synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, related to this compound, was described. This methodology provides a high-yielding route for large-scale synthesis of these compounds, beneficial for material science and organic synthesis (Morgentin et al., 2009).
  • Alternatives to Pesticides:

    • Methyl bromide, similar in structure to this compound, was studied as a pesticide. Research on alternatives to methyl bromide in pest control highlights the need for developing new pesticides and fumigants (Fields & White, 2002).
  • Pharmacological Applications:

    • A study on the stimulation of hepatic glutathione by an analog of 5-oxoproline, similar to this compound, suggests potential pharmacological applications for conditions involving depletion of hepatic glutathione (Williamson & Meister, 1981).

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 2-(5-bromopyridin-2-yl)acetate”, indicates that it is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

methyl 1-(5-bromopyridin-2-yl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c1-16-11(15)9-3-2-6-14(9)10-5-4-8(12)7-13-10/h4-5,7,9H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFIJFBQKQYWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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